molecular formula C13H11BrN8O2 B11539202 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11539202
M. Wt: 391.18 g/mol
InChI Key: QZQGFJBPESEXBV-OMCISZLKSA-N
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Description

This compound is a fascinating hybrid, combining the 1,2,5-oxadiazole and 1,3,4-oxadiazole rings. Its full chemical name is quite a mouthful, so let’s break it down:

    1,2,5-oxadiazole ring: This heterocyclic ring system contains three nitrogen atoms and two oxygen atoms.

    1,3,4-oxadiazole ring: Another heterocyclic ring, this one consists of two nitrogen atoms and two oxygen atoms.

Preparation Methods

The synthesis of this compound involves several steps:

    Nitration: Start with 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan (Compound 1).

    Derivatives: Various energetic derivatives of Compound 2 can be prepared and characterized using techniques like multinuclear NMR, IR spectroscopy, and elemental analysis.

Chemical Reactions Analysis

    Reactivity: The compound may undergo reactions typical of both oxadiazole rings, including oxidation, reduction, and substitution.

    Common Reagents: Nitric acid, oxidizing agents, and other reagents specific to the desired reaction.

    Major Products: These reactions can yield diverse products, some of which exhibit good thermal stability and acceptable sensitivity values.

Scientific Research Applications

    Chemistry: Investigate its role as a potential high-energy material.

    Biology and Medicine: Explore its biological activity, potential drug-like properties, and interactions with biological targets.

    Industry: Consider applications in propellants, explosives, or other energetic formulations.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11BrN8O2

Molecular Weight

391.18 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H11BrN8O2/c1-7-10(17-21-22(7)12-11(15)19-24-20-12)13(23)18-16-6-8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,19)(H,18,23)/b16-6+

InChI Key

QZQGFJBPESEXBV-OMCISZLKSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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